REACTION_CXSMILES
|
[CH3:1][Mg]Br.Cl[C:5]1[C:6](=[O:16])[N:7]([C:12]([CH3:15])([CH3:14])[CH3:13])[N:8]=[CH:9][C:10]=1[Cl:11].Cl>C(OCC)C>[C:12]([N:7]1[C:6](=[O:16])[C:5]([CH3:1])=[C:10]([Cl:11])[CH:9]=[N:8]1)([CH3:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
158 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
74.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(N(N=CC1Cl)C(C)(C)C)=O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a temperature of from 5° to 10° C. for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice at a temperature of from 5° to 10° C
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
for liquid separation
|
Type
|
WASH
|
Details
|
The ether layer was washed with a saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C(C1=O)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |